2-Hydroxy-6-methylpyridine

Description

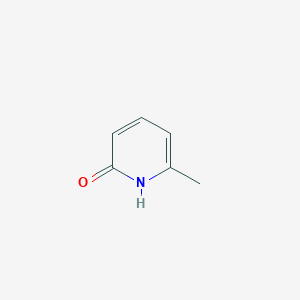

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVIRYCMBDJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954452 | |

| Record name | 6-Methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-76-3, 73229-70-6 | |

| Record name | 2-Hydroxy-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073229706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3279-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPYRIDIN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN77J7TM32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Hydroxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Hydroxy-6-methylpyridine. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental protocols.

Chemical Properties

2-Hydroxy-6-methylpyridine is a heterocyclic organic compound with a pyridine backbone. It is a white to off-white crystalline solid at room temperature.[1] It is soluble in common organic solvents like ethanol and ether, but has limited solubility in water.[1] This compound exhibits amphoteric properties due to the presence of both a weakly acidic hydroxyl group and a weakly basic nitrogen atom within the pyridine ring.[1]

The quantitative chemical and physical properties of 2-Hydroxy-6-methylpyridine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 6-Methylpyridin-2(1H)-one | [2] |

| Synonyms | 6-Methyl-2-pyridinol, 6-Methyl-2-pyridone | [3] |

| CAS Number | 3279-76-3 | [3] |

| Molecular Formula | C₆H₇NO | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Melting Point | 157-159 °C | [3] |

| Boiling Point | Not well-defined due to tautomerism and potential decomposition | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in ethanol, ether; slightly soluble in water | [1] |

Chemical Structure and Tautomerism

A critical aspect of the chemical nature of 2-Hydroxy-6-methylpyridine is its existence in a tautomeric equilibrium with its corresponding pyridone form, 6-methyl-2-pyridone. In the solid state, crystallographic studies have conclusively shown that the compound exists as the 6-methyl-2-pyridone tautomer. In solution, the position of the equilibrium is dependent on the solvent. For instance, in CDCl₃ solution, the keto (pyridone) and enol (hydroxypyridine) tautomers are present in a ratio of approximately 94:6, with the pyridone form being the major species.[4]

The tautomeric equilibrium is a key feature influencing the reactivity and physical properties of this compound.

Caption: Tautomeric equilibrium of 2-Hydroxy-6-methylpyridine.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-Hydroxy-6-methylpyridine are provided below. These protocols are based on established procedures for similar compounds and are intended to be reproducible in a laboratory setting.

Synthesis of 2-Hydroxy-6-methylpyridine via Diazotization

This protocol is adapted from the synthesis of 2-hydroxy-5-methylpyridine and involves the diazotization of the corresponding aminopyridine.[5]

Materials:

-

2-Amino-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

50% w/w aqueous Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Acetone/Ice Bath

Procedure:

-

In a two-necked, round-bottomed flask equipped with a thermometer and a magnetic stirrer, add 150 mL of deionized water and then slowly add 40 g of concentrated sulfuric acid while cooling in an acetone/ice bath.

-

Once the solution has cooled to below 0 °C, add 2-amino-6-methylpyridine (0.168 mol) to the stirred solution.

-

Prepare a solution of sodium nitrite (0.223 mol) in 30 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 45 minutes, then heat to 95 °C for 15 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the solution to a pH of 6.5-7.0 by the slow addition of a 50% w/w aqueous sodium hydroxide solution.

-

Heat the neutralized solution to 60 °C and extract with ethyl acetate (4 x 100 mL).

-

Combine the organic fractions and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure on a rotary evaporator to yield the crude product as a pale-yellow solid.

-

Purify the crude product by recrystallization from hot/cold ethyl acetate to obtain white crystalline needles of 2-hydroxy-6-methylpyridine.

Caption: Workflow for the synthesis of 2-Hydroxy-6-methylpyridine.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Concentration: Approximately 10 mg/mL

-

Procedure: Dissolve the sample in CDCl₃ and transfer to an NMR tube. Acquire the ¹H NMR spectrum at room temperature.

-

Expected Chemical Shifts (for the major pyridone tautomer): The spectrum is expected to show signals corresponding to the methyl protons and the protons on the pyridine ring.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Concentration: Approximately 20-30 mg/mL

-

Procedure: Dissolve the sample in CDCl₃ and transfer to an NMR tube. Acquire the ¹³C NMR spectrum at room temperature.

-

Expected Chemical Shifts (for the major pyridone tautomer): The spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the other carbons of the pyridine ring.[6]

-

Instrument: FTIR Spectrometer

-

Procedure:

-

Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

Expected Absorptions: The IR spectrum will show characteristic absorption bands for the N-H stretch, C=O stretch (from the pyridone tautomer), and C-H and C=C/C=N stretches of the ring.

References

- 1. 2-Hydroxy-6-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity CAS 3279-76-3 [pipzine-chem.com]

- 2. rsc.org [rsc.org]

- 3. 2-羟基-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Hydroxy-6-methylpyridine(3279-76-3) 13C NMR spectrum [chemicalbook.com]

- 7. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. scienceijsar.com [scienceijsar.com]

A Comprehensive Technical Guide to the Physical Properties of 6-Methyl-2-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 6-Methyl-2-pyridinol (CAS No: 3279-76-3), a crucial heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual workflows to aid in research and development.

Core Physical Properties

6-Methyl-2-pyridinol, also known as 6-methyl-2(1H)-pyridone, is a white to cream-colored crystalline powder. Its physical characteristics are fundamental to its behavior in various chemical and biological systems. A summary of its key physical properties is presented below.

Tautomerism of 6-Methyl-2-pyridinol

A critical aspect of the chemistry of 6-Methyl-2-pyridinol is its existence as a tautomeric equilibrium between the pyridinol and pyridone forms. In the solid state and in many solutions, the pyridone tautomer is the predominant form.[1][2] This equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities, which in turn affect their biological activity and formulation characteristics.

Figure 1: Tautomeric equilibrium of 6-Methyl-2-pyridinol.

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of 6-Methyl-2-pyridinol.

Table 1: General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Melting Point | 157-161 °C | [4] |

| Boiling Point | 283-284 °C | |

| pKa | ~11.65 (for the parent 2-pyridone) | [1] |

| Appearance | White to cream crystalline powder |

Table 2: Solubility and Spectroscopic Data

| Property | Value/Description | Reference(s) |

| Solubility in Water | Soluble | |

| UV-Vis (λmax) | 293 nm (in H₂O, for parent 2-pyridone) | [1] |

| IR Spectrum | Characteristic peaks for C=O, N-H, C-H, and aromatic C=C stretching | [3] |

| ¹H NMR | Signals corresponding to methyl, and aromatic protons | [3] |

| ¹³C NMR | Signals for methyl, and aromatic carbons, and a carbonyl carbon | [3] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of 6-Methyl-2-pyridinol.

Melting Point Determination

The melting point of 6-Methyl-2-pyridinol can be determined using the capillary method with a melting point apparatus.[5][6][7][8]

Methodology:

-

Sample Preparation: A small amount of finely powdered 6-Methyl-2-pyridinol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 10 °C/min) until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of 6-Methyl-2-pyridinol can be determined using the Thiele tube method, which is suitable for small sample sizes.[9][10][11]

Methodology:

-

Sample Preparation: A small amount of 6-Methyl-2-pyridinol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the sample heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. jove.com [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-hydroxy-6-methylpyridine, a phenomenon of critical importance in the fields of medicinal chemistry and materials science. The guide details the structural and environmental factors governing the interconversion between the hydroxy and pyridone tautomers, presents available quantitative data, outlines detailed experimental protocols for characterization, and visualizes key concepts and workflows.

Introduction to the Tautomerism of 2-Hydroxy-6-methylpyridine

2-Hydroxy-6-methylpyridine exists as a dynamic equilibrium between two tautomeric forms: the aromatic enol form (2-hydroxy-6-methylpyridine) and the non-aromatic keto form (6-methyl-2-pyridone). This equilibrium is a result of proton transfer between the exocyclic oxygen and the endocyclic nitrogen atoms. The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and concentration. Understanding and controlling this tautomerism is crucial as the distinct physicochemical properties of each tautomer, such as their hydrogen bonding capabilities, dipole moments, and aromaticity, significantly influence their biological activity, solubility, and crystal packing.

The two tautomeric forms are in a constant state of interconversion:

In the gas phase, the enol form of 6-substituted 2-hydroxypyridines is generally favored.[1] However, in condensed phases, the equilibrium can shift significantly.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant, Kt, defined as:

Kt = [Enol Form] / [Keto Form]

Table 1: Tautomeric Equilibrium Constants (Kt) for 2-Hydroxypyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | Kt ([Enol]/[Keto]) | Predominant Form |

| Gas Phase | 1 | ~0.3 | Keto |

| Cyclohexane | 2.0 | 0.4 - 2.5 | Mixture |

| Chloroform | 4.8 | 0.1 - 0.4 | Keto |

| Acetonitrile | 37.5 | ~0.08 | Keto |

| Water | 80.1 | ~0.001 | Keto |

Note: Data presented is for the parent 2-hydroxypyridine and serves as an approximation for the behavior of 2-hydroxy-6-methylpyridine. The methyl group at the 6-position is expected to have a minor electronic effect on the equilibrium.

The trend observed is that non-polar solvents tend to favor the enol form to a greater extent, while polar solvents strongly favor the more polar keto (pyridone) form. This is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar solvent molecules.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are invaluable for identifying and quantifying the tautomeric forms of 2-hydroxy-6-methylpyridine in different environments.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for the quantitative determination of the tautomeric ratio in solution. The enol and keto forms exhibit distinct absorption maxima. By comparing the spectrum of 2-hydroxy-6-methylpyridine with those of its N-methyl (locked keto) and O-methyl (locked enol) derivatives, the contribution of each tautomer can be deconvoluted.[2]

Table 2: Expected UV-Vis Absorption Maxima for 2-Hydroxy-6-methylpyridine Tautomers and Derivatives

| Compound | Tautomeric Form | Expected λmax (nm) in Non-polar Solvent | Expected λmax (nm) in Polar Solvent |

| 2-Methoxy-6-methylpyridine | Locked Enol | ~270-280 | ~270-280 |

| 1,6-Dimethyl-2-pyridone | Locked Keto | ~300-310 | ~300-310 |

| 2-Hydroxy-6-methylpyridine | Equilibrium | Mixture of bands | Predominantly keto band |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the tautomers. However, due to rapid interconversion on the NMR timescale in some solvents, averaged signals may be observed.

Table 3: Expected 1H and 13C NMR Chemical Shifts for the Tautomers of 2-Hydroxy-6-methylpyridine

| Nucleus | Tautomer | Expected Chemical Shift (ppm) | Notes |

| 1H | |||

| N-H | Keto | 10-13 | Broad singlet, exchangeable with D2O |

| O-H | Enol | 9-12 | Broad singlet, exchangeable with D2O |

| Ring Protons | Keto | Aromatic region, distinct pattern | |

| Ring Protons | Enol | Aromatic region, distinct pattern | |

| CH3 | Keto | ~2.2-2.4 | |

| CH3 | Enol | ~2.3-2.5 | |

| 13C | |||

| C=O | Keto | 160-170 | Diagnostic for the keto form |

| C-OH | Enol | 155-165 | |

| Ring Carbons | Keto | Aromatic region | |

| Ring Carbons | Enol | Aromatic region | |

| CH3 | Keto/Enol | ~18-22 |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the carbonyl group in the keto tautomer.

Table 4: Key Infrared Absorption Bands for Distinguishing Tautomers

| Functional Group | Tautomer | Wavenumber (cm-1) | Description |

| C=O stretch | Keto | 1650-1690 | Strong, sharp band indicative of the pyridone form. |

| O-H stretch | Enol | 3200-3600 | Broad band, can be involved in hydrogen bonding. |

| N-H stretch | Keto | 3000-3400 | Broad band, often observed in the solid state. |

| C=C/C=N stretch | Both | 1450-1600 | Aromatic ring vibrations. |

Experimental Protocols

Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy

This protocol is adapted from studies on substituted 2-hydroxypyridines.[2]

Objective: To determine the tautomeric equilibrium constant (Kt) of 2-hydroxy-6-methylpyridine in a given solvent.

Materials:

-

2-Hydroxy-6-methylpyridine

-

2-Methoxy-6-methylpyridine (locked enol)

-

1,6-Dimethyl-2-pyridone (locked keto)

-

Spectroscopic grade solvents (e.g., cyclohexane, chloroform, acetonitrile, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of 2-hydroxy-6-methylpyridine, 2-methoxy-6-methylpyridine, and 1,6-dimethyl-2-pyridone of known concentration (e.g., 1 x 10-3 M) in the chosen solvent.

-

Working Solution Preparation: Prepare a series of dilutions of each compound from the stock solutions to determine the molar absorptivity. A typical concentration for analysis is 1 x 10-4 M.

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the solvent as a baseline.

-

Record the UV-Vis spectra of the 2-methoxy-6-methylpyridine and 1,6-dimethyl-2-pyridone solutions to determine their molar absorptivities (εenol and εketo) at their respective λmax.

-

Record the UV-Vis spectrum of the 2-hydroxy-6-methylpyridine solution.

-

-

Data Analysis:

-

The absorbance of the 2-hydroxy-6-methylpyridine solution at a given wavelength (λ) is the sum of the absorbances of the enol and keto forms: Atotal = Aenol + Aketo.

-

Using the Beer-Lambert law (A = εbc), where b is the path length (1 cm) and c is the total concentration: Atotal = εenol * cenol + εketo * cketo.

-

The total concentration is known: ctotal = cenol + cketo.

-

By solving these simultaneous equations at two different wavelengths (ideally at the λmax of each tautomer), the concentrations of the enol and keto forms can be determined.

-

Calculate the equilibrium constant: Kt = [enol] / [keto].

-

Characterization by NMR Spectroscopy

Objective: To identify the predominant tautomeric form of 2-hydroxy-6-methylpyridine in a given deuterated solvent.

Materials:

-

2-Hydroxy-6-methylpyridine

-

Deuterated solvents (e.g., CDCl3, DMSO-d6, D2O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-hydroxy-6-methylpyridine in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

1H NMR Acquisition:

-

Acquire a standard 1H NMR spectrum.

-

Look for broad signals in the downfield region (9-13 ppm) corresponding to the N-H or O-H protons.

-

To confirm these are exchangeable protons, add a drop of D2O, shake the tube, and re-acquire the spectrum. The disappearance of these signals confirms their identity.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

The presence of a signal in the 160-170 ppm region is a strong indicator of the C=O carbon of the keto tautomer.

-

-

Data Analysis:

-

Compare the observed chemical shifts with the expected values in Table 3.

-

In cases where both tautomers are present and the exchange is slow, the ratio of the tautomers can be estimated by integrating the corresponding distinct signals in the 1H NMR spectrum.

-

Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for investigating the tautomerism of 2-hydroxy-6-methylpyridine.

Methodology:

-

Geometry Optimization: The geometries of both the enol and keto tautomers are optimized using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers are calculated to predict their relative stabilities. The equilibrium constant can be calculated from ΔG using the equation: ΔG = -RTln(Kt).

-

Solvent Effects: The influence of solvents can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Spectra Prediction: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment.

Conclusion

The tautomerism of 2-hydroxy-6-methylpyridine is a complex equilibrium that is highly dependent on the molecular environment. While the enol form may have significant populations in the gas phase and non-polar solvents, the keto (pyridone) form is expected to be the dominant species in polar solvents and the solid state. A combination of spectroscopic techniques, particularly UV-Vis for quantitative analysis, and computational modeling provides a powerful approach to characterizing this equilibrium. For professionals in drug development, a thorough understanding of the predominant tautomeric form under physiological conditions is essential for predicting drug-receptor interactions, ADME properties, and overall therapeutic efficacy.

References

Spectroscopic Analysis of 2-Hydroxy-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-6-methylpyridine (CAS No. 3279-76-3), a heterocyclic compound of interest in various fields of chemical research and development. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Chemical Structure

2-Hydroxy-6-methylpyridine exists in tautomeric equilibrium with 6-methyl-2(1H)-pyridone. The pyridone form is generally considered the major tautomer.

An In-depth Technical Guide on the Solubility of 2-Hydroxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylpyridine, a heterocyclic organic compound, serves as a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical agents. Its solubility characteristics in different solvents are a critical parameter for its application in organic synthesis, formulation development, and crystallization processes. This technical guide provides a comprehensive overview of the available knowledge on the solubility of 2-hydroxy-6-methylpyridine, details general experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

Before delving into solubility, a brief overview of the key physicochemical properties of 2-hydroxy-6-methylpyridine is pertinent:

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Appearance | White to light brown crystalline powder |

| Melting Point | 155-160 °C |

| CAS Number | 3279-76-3 |

Solubility Profile

Comprehensive searches of scientific literature and chemical databases indicate that while qualitative solubility information for 2-hydroxy-6-methylpyridine is available, specific quantitative data (e.g., mole fraction or grams per 100 mL at various temperatures) is not extensively reported in publicly accessible resources. The existing information is summarized below.

Qualitative Solubility Data

Based on available safety data sheets and chemical supplier information, the solubility of 2-hydroxy-6-methylpyridine can be generally categorized as follows:

-

Water: Moderately soluble[1]. This suggests that while it does dissolve in water to some extent, it is not freely soluble.

-

Organic Solvents: Generally described as soluble in common organic solvents[1].

The presence of both a hydroxyl group capable of hydrogen bonding and a pyridine ring which contributes to its polarity suggests that 2-hydroxy-6-methylpyridine will exhibit good solubility in polar protic and aprotic solvents. Its moderate solubility in water is likely due to the hydrophobic contribution of the methyl group and the pyridine ring, which can limit hydration.

Quantitative Solubility Data

Despite extensive searches, no specific quantitative solubility data for 2-hydroxy-6-methylpyridine in various solvents at different temperatures was found in the available literature. For research and development purposes, it is therefore essential to determine this data experimentally. The following sections outline the methodologies that can be employed for this purpose.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods can be employed, with the choice depending on the required accuracy, the amount of substance available, and the nature of the solute and solvent. The most common methods are the gravimetric method, spectroscopic analysis, and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method (Shake-Flask Method)

The gravimetric, or shake-flask, method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by weighing the residue after solvent evaporation.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of 2-hydroxy-6-methylpyridine to a series of sealed vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, methanol, ethyl acetate). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C, 37 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE or nylon) to prevent any undissolved particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in weight corresponds to the mass of 2-hydroxy-6-methylpyridine dissolved in the known volume of the solvent.

-

Calculation: The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. It is a rapid and sensitive method, ideal for high-throughput screening.

Principle: A calibration curve of absorbance versus concentration is first established for 2-hydroxy-6-methylpyridine in the chosen solvent. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Detailed Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-hydroxy-6-methylpyridine of known concentrations in the desired solvent.

-

Determination of λmax: Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution of 2-hydroxy-6-methylpyridine in the solvent of interest as described in the gravimetric method (equilibration and phase separation).

-

Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement and Calculation: Measure the absorbance of the diluted sample at λmax. Use the equation of the calibration curve to calculate the concentration of the diluted solution. Remember to account for the dilution factor to determine the concentration of the original saturated solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Principle: A calibration curve of peak area versus concentration is constructed. The concentration of the solute in a saturated solution is then determined by injecting a filtered sample onto the HPLC system and comparing its peak area to the calibration curve.

Detailed Methodology:

-

HPLC Method Development: Develop a suitable HPLC method for the analysis of 2-hydroxy-6-methylpyridine. This includes selecting an appropriate column (e.g., a C18 reversed-phase column), mobile phase, flow rate, and detector wavelength (UV detection is common for pyridine derivatives). The method should provide a sharp, well-resolved peak for the analyte.

-

Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of 2-hydroxy-6-methylpyridine in the mobile phase or a compatible solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method.

-

Sample Preparation and Analysis: Filter an aliquot of the saturated solution through a syringe filter (compatible with the solvent and HPLC mobile phase). Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Quantification: Determine the peak area of 2-hydroxy-6-methylpyridine in the chromatogram of the sample. Use the calibration curve to calculate the concentration of the diluted sample and then back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for determining the solubility of 2-hydroxy-6-methylpyridine.

Caption: General workflow for experimental solubility determination.

Conclusion

References

In-Depth Crystal Structure Analysis of 2-Hydroxy-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-Hydroxy-6-methylpyridine, a molecule of significant interest in medicinal chemistry and materials science. This document details the crystallographic data, experimental protocols for its determination, and an exploration of its key structural features, presented for a technical audience.

Introduction: Tautomerism and Solid-State Structure

2-Hydroxy-6-methylpyridine exists in a tautomeric equilibrium with its pyridone form, 6-methyl-2-pyridone. Spectroscopic and theoretical studies have long debated the dominant tautomer under various conditions. Substituents on the pyridine ring, solvent polarity, and pH are known to influence this equilibrium. While electron-withdrawing groups tend to favor the pyridinol form, electron-donating groups, such as the methyl group in the 6-position, are predicted to favor the pyridone tautomer.

Single-crystal X-ray diffraction provides unambiguous evidence of the solid-state structure. The analysis of the crystalline form of 2-Hydroxy-6-methylpyridine definitively shows that it exists as the 6-methyl-2-pyridone tautomer in the solid state. This finding is crucial for understanding its intermolecular interactions and for the rational design of co-crystals and pharmaceutical salts.

Crystallographic Data

The crystal structure of 6-methyl-2-pyridone was determined using synchrotron X-ray radiation due to the small crystal size. The crystallographic data is summarized in the tables below. The asymmetric unit of the crystal contains four crystallographically independent molecules, leading to a complex yet informative packing arrangement.

Crystal Data and Structure Refinement

| Parameter | Value |

| CCDC Deposition Number | 275532[1] |

| Empirical Formula | C₆H₇NO |

| Formula Weight | 109.13 |

| Temperature | 150(2) K |

| Wavelength | 0.6889 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.918(3) Å |

| b | 10.978(2) Å |

| c | 14.238(3) Å |

| α | 90° |

| β | 114.78(3)° |

| γ | 90° |

| Volume | 1974.7(7) ų |

| Z | 16 |

| Calculated Density | 1.468 Mg/m³ |

Selected Bond Lengths (Å)

| Bond | Molecule 1 | Molecule 2 | Molecule 3 | Molecule 4 |

| O-C2 | 1.256(3) | 1.258(3) | 1.258(3) | 1.257(3) |

| N1-C2 | 1.380(3) | 1.378(3) | 1.378(3) | 1.383(3) |

| N1-C6 | 1.370(3) | 1.372(3) | 1.373(3) | 1.371(3) |

| C2-C3 | 1.431(4) | 1.432(4) | 1.431(4) | 1.430(4) |

| C3-C4 | 1.348(4) | 1.346(4) | 1.347(4) | 1.347(4) |

| C4-C5 | 1.417(4) | 1.416(4) | 1.416(4) | 1.419(4) |

| C5-C6 | 1.359(4) | 1.356(4) | 1.357(4) | 1.357(4) |

| C6-C7 | 1.498(4) | 1.498(4) | 1.498(4) | 1.498(4) |

Selected Bond Angles (°)

| Angle | Molecule 1 | Molecule 2 | Molecule 3 | Molecule 4 |

| C6-N1-C2 | 123.6(2) | 123.7(2) | 123.7(2) | 123.5(2) |

| O-C2-N1 | 120.3(2) | 120.2(2) | 120.3(2) | 120.3(2) |

| O-C2-C3 | 123.3(3) | 123.3(3) | 123.3(3) | 123.3(3) |

| N1-C2-C3 | 116.4(2) | 116.5(2) | 116.4(2) | 116.4(2) |

| C4-C3-C2 | 121.0(3) | 121.0(3) | 121.0(3) | 121.0(3) |

| C3-C4-C5 | 120.3(3) | 120.4(3) | 120.4(3) | 120.4(3) |

| C6-C5-C4 | 118.0(3) | 118.0(3) | 118.0(3) | 117.9(3) |

| N1-C6-C5 | 120.7(2) | 120.5(2) | 120.5(2) | 120.7(2) |

| N1-C6-C7 | 116.9(2) | 117.1(2) | 117.1(2) | 116.9(2) |

| C5-C6-C7 | 122.4(3) | 122.4(3) | 122.4(3) | 122.4(3) |

Experimental Protocols

The determination of the crystal structure of 6-methyl-2-pyridone involved the following key steps:

Crystallization

Single crystals of unsolvated 6-methyl-2-pyridone suitable for X-ray diffraction were obtained from a dry toluene solution layered with dry diethyl ether. The solution was stored for several months at approximately 263 K.[2] This slow crystallization process was essential for obtaining crystals of sufficient quality, although the resulting crystals were small.

X-ray Data Collection

Due to the small size of the crystals, X-ray diffraction data were collected using synchrotron radiation.[2] The data were collected at a temperature of 150(2) K. A summary of the data collection parameters is provided in the table in section 2.1.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located in a difference Fourier map and refined freely. Other hydrogen atoms were placed in calculated positions and refined using a riding model.

Structural Analysis and Intermolecular Interactions

The crystal structure of 6-methyl-2-pyridone reveals a complex hydrogen-bonding network. The four independent molecules in the asymmetric unit assemble into three distinct infinite chains through N-H···O hydrogen bonds.[2][3] Two of the independent molecules link together to form one chain, while the other two molecules each form chains with their own symmetry equivalents.[2][3] These chains are further held together by weak π-π stacking interactions.[2] This intricate packing arrangement highlights the strong directional interactions governed by the pyridone tautomer.

Logical Workflow

The following diagram illustrates the logical workflow from compound synthesis to the final crystal structure analysis.

Conclusion

The crystal structure of 2-Hydroxy-6-methylpyridine confirms its existence as the 6-methyl-2-pyridone tautomer in the solid state. The detailed crystallographic data and the intricate network of hydrogen bonds and π-π interactions provide a fundamental understanding of its solid-state behavior. This information is invaluable for researchers in drug development and materials science for applications such as polymorphism screening, co-crystal design, and computational modeling. The experimental protocol, particularly the use of synchrotron radiation for data collection from small crystals, highlights a key technique in modern crystallography.

References

Quantum Chemical Studies of 2-Hydroxy-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 2-Hydroxy-6-methylpyridine (also known as 6-methyl-2-pyridone), a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes theoretical data based on established computational methodologies, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, electronic, and vibrational characteristics. Due to the tautomeric nature of this molecule, existing as both the hydroxy and pyridone forms, this guide addresses the energetic and spectroscopic distinctions between the two isomers. The information presented herein is curated from computational studies on the parent 2-hydroxypyridine system and its derivatives, offering a robust theoretical framework for understanding 2-Hydroxy-6-methylpyridine.

Introduction

2-Hydroxy-6-methylpyridine is a substituted pyridine derivative that exhibits prototropic tautomerism, existing in equilibrium between the enol (2-hydroxy-6-methylpyridine) and keto (6-methyl-2-pyridone) forms. This tautomerism is a critical determinant of its chemical reactivity, intermolecular interactions, and biological activity. Understanding the quantum chemical properties of each tautomer is therefore essential for applications in drug design, where molecular recognition and binding are paramount, and in materials science for the design of novel functional materials.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for investigating the properties of such molecules at the atomic level. These methods allow for the precise calculation of molecular geometries, vibrational frequencies, electronic properties, and the relative stabilities of different isomers. This guide presents a consolidation of such theoretical data to serve as a reference for researchers in the field.

Tautomerism: 2-Hydroxy-6-methylpyridine vs. 6-Methyl-2-pyridone

The tautomeric equilibrium between the hydroxy and pyridone forms is a central feature of 2-Hydroxy-6-methylpyridine. The relative stability of these tautomers can be influenced by the solvent environment and substitution patterns on the pyridine ring.

Caption: Tautomeric equilibrium between 2-Hydroxy-6-methylpyridine and 6-Methyl-2-pyridone.

Computational Methodology

The data presented in this guide are based on quantum chemical calculations performed using Density Functional Theory (DFT). The specific methods are chosen based on their proven accuracy for similar molecular systems.

3.1. Geometry Optimization and Vibrational Frequency Analysis

The molecular geometries of both the 2-hydroxy-6-methylpyridine and 6-methyl-2-pyridone tautomers are optimized to their ground state minima. This is followed by a vibrational frequency calculation to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian suite of programs is typically used for these calculations.

3.2. Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated at the same level of theory. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties.

Caption: A typical computational workflow for quantum chemical studies.

Quantitative Data

The following tables summarize the key quantitative data derived from DFT calculations on the tautomers of 2-Hydroxy-6-methylpyridine. These values are predictive and provide a basis for comparison with experimental data.

Table 1: Optimized Geometrical Parameters (Bond Lengths in Å and Bond Angles in Degrees)

| Parameter | 2-Hydroxy-6-methylpyridine | 6-Methyl-2-pyridone |

| Bond Lengths | ||

| N1-C2 | 1.355 | 1.380 |

| C2-O7 | 1.340 | 1.250 (C=O) |

| C2-N1-C6 | 118.5 | 122.0 |

| N1-C6 | 1.330 | 1.395 |

| C5-C6 | 1.390 | 1.360 |

| C4-C5 | 1.385 | 1.420 |

| C3-C4 | 1.395 | 1.355 |

| N1-H | - | 1.015 |

| O7-H | 0.970 | - |

| C6-C8 (Methyl) | 1.510 | 1.512 |

| Bond Angles | ||

| C6-N1-C2 | 118.5 | 122.0 |

| N1-C2-C3 | 122.0 | 118.0 |

| C2-C3-C4 | 119.5 | 121.0 |

| C3-C4-C5 | 118.0 | 118.5 |

| C4-C5-C6 | 119.0 | 119.5 |

| C5-C6-N1 | 123.0 | 121.0 |

| N1-C2-O7 | 118.0 | - |

| C3-C2-O7 | 119.5 | 124.0 (C3-C2=O) |

| C2-O7-H | 109.0 | - |

| N1-C6-C8 | 117.0 | 117.5 |

Note: The atom numbering is based on the standard pyridine ring system where N is 1.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Assignment | 2-Hydroxy-6-methylpyridine | 6-Methyl-2-pyridone |

| O-H Stretch | ~3600 | - |

| N-H Stretch | - | ~3450 |

| C-H Stretch (Aromatic) | 3050-3150 | 3050-3150 |

| C-H Stretch (Methyl) | 2950-3000 | 2950-3000 |

| C=O Stretch | - | ~1660 |

| C=C/C=N Ring Stretch | 1580-1620 | 1550-1600 |

| C-O Stretch | ~1250 | - |

| Ring Breathing | ~990 | ~1010 |

Table 3: Electronic Properties

| Property | 2-Hydroxy-6-methylpyridine | 6-Methyl-2-pyridone |

| HOMO Energy (eV) | -6.5 | -6.8 |

| LUMO Energy (eV) | -1.2 | -1.5 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |

| Dipole Moment (Debye) | ~1.5 | ~3.5 |

Experimental Protocols

While this guide focuses on theoretical data, experimental validation is crucial. The following are standard experimental protocols for characterizing 2-Hydroxy-6-methylpyridine.

5.1. Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy: To obtain the vibrational spectra of the compound. The sample is typically prepared as a KBr pellet for solid-state FT-IR or dissolved in a suitable solvent.

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the tautomeric form in solution. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.

-

UV-Vis Spectroscopy: To study the electronic transitions. The sample is dissolved in a solvent like ethanol or cyclohexane.

5.2. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and confirming the dominant tautomeric form in the crystal lattice.

Conclusion

The quantum chemical studies of 2-Hydroxy-6-methylpyridine reveal a fascinating interplay of structure, tautomerism, and electronic properties. The data presented in this guide, derived from robust DFT calculations, provide a foundational understanding of this important molecule. The pyridone tautomer is generally more stable in the solid state and in polar solvents, a fact reflected in its higher dipole moment. The vibrational spectra of the two tautomers show distinct features, particularly the presence of a C=O stretch in the pyridone form and an O-H stretch in the hydroxy form. These theoretical insights are invaluable for interpreting experimental data and for the rational design of new molecules with desired properties for applications in drug development and materials science.

An In-Depth Technical Guide to the Thermal Stability of 6-Methyl-2-pyridinol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Known Thermal Properties

6-Methyl-2-pyridinol, also known as 6-methyl-2(1H)-pyridinone, is a solid crystalline substance at room temperature. Its known physical properties are summarized below. A critical piece of information regarding its thermal stability comes from studies of its behavior in aqueous solutions, which indicate a propensity for degradation at relatively mild temperatures.

Table 1: Physicochemical Properties of 6-Methyl-2-pyridinol

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | --INVALID-LINK-- |

| Molecular Weight | 109.13 g/mol | --INVALID-LINK-- |

| Melting Point | 157-159 °C | --INVALID-LINK-- |

| Boiling Point | 131-133 °C | --INVALID-LINK-- |

| Appearance | White to cream crystalline powder | --INVALID-LINK-- |

Table 2: Summary of Thermal Stability and Decomposition Data

| Parameter | Observation | Source |

| Stability in Solution | Unstable in brine at 50 °C and 75 °C. | --INVALID-LINK-- |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | --INVALID-LINK-- |

| General Thermal Behavior | Thermal decomposition can lead to the release of irritating gases and vapors. | --INVALID-LINK-- |

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability profile of 6-Methyl-2-pyridinol, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following protocols are provided as a guide for researchers.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 6-Methyl-2-pyridinol begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of 6-Methyl-2-pyridinol powder into a ceramic or platinum TGA pan.

-

Atmosphere: Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset_), defined as the temperature at which significant mass loss begins.

-

Identify the temperature of maximum decomposition rate (T_peak_) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 6-Methyl-2-pyridinol into an aluminum DSC pan. Crimp the pan with a lid. It is advisable to use a pinhole lid to allow for the escape of any gaseous decomposition products.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature beyond its melting point and into the initial decomposition range (e.g., 250 °C) at a heating rate of 10 °C/min. A higher temperature range can be used to observe exothermic decomposition events.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, such as melting, and determine the onset temperature and the peak temperature. Calculate the enthalpy of fusion (ΔH_fus_).

-

Identify any exothermic peaks, which may correspond to decomposition events, and determine their onset and peak temperatures. Calculate the enthalpy of decomposition (ΔH_decomp_).

-

Visualizations

The following diagrams illustrate a typical workflow for thermal analysis and a hypothetical pathway for the thermal degradation of 6-Methyl-2-pyridinol.

An In-depth Technical Guide on the Acidity and pKa of 2-Hydroxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylpyridine, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its structural features, particularly the hydroxyl group adjacent to the ring nitrogen, give rise to complex acid-base properties and tautomeric equilibria that are crucial for its biological activity, pharmacokinetic profile, and formulation development. This technical guide provides a comprehensive overview of the acidity and pKa of 2-hydroxy-6-methylpyridine, detailing its tautomeric nature, experimental methods for pKa determination, and a summary of its acid-base characteristics.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A fundamental aspect of the chemistry of 2-hydroxy-6-methylpyridine is its existence in a tautomeric equilibrium with its corresponding pyridone form, 6-methyl-2(1H)-pyridone. This equilibrium is dynamic and the position of the equilibrium is influenced by factors such as the solvent, temperature, and pH.

Caption: Tautomeric equilibrium of 2-hydroxy-6-methylpyridine.

In most solvents, and particularly in polar and protic media, the equilibrium strongly favors the 6-methyl-2(1H)-pyridone tautomer. This is due to a combination of factors including greater resonance stabilization and favorable intermolecular hydrogen bonding in the pyridone form. As a result, the measured physicochemical properties, including the pKa values, are predominantly those of the 6-methyl-2(1H)-pyridone tautomer.

Acidity and Basicity: pKa Values

2-Hydroxy-6-methylpyridine, primarily existing as 6-methyl-2-pyridone, is an amphoteric substance, meaning it can act as both an acid and a base. It possesses two ionizable sites:

-

The Pyridine Ring Nitrogen: This site can be protonated, forming a pyridinium cation. The pKa of this conjugate acid (pKa₁) is a measure of the basicity of the molecule.

-

The N-H Proton of the Pyridone: This proton can be lost to form a pyridonate anion. The pKa of this process (pKa₂) is a measure of the acidity of the molecule.

Due to the predominance of the pyridone tautomer, the protonation is generally considered to occur on the carbonyl oxygen, which is then in equilibrium with the N-protonated form of the hydroxypyridine.

| Compound | pKa₁ (Conjugate Acid) | pKa₂ (Acidic Proton) | Reference Compound |

| 2-Hydroxy-6-methylpyridine | ~0.3 - 0.7 (Estimated) | ~11.7 - 12.1 (Predicted/Estimated) | 1-Methyl-2-pyridone, 2-Pyridone |

| 2,6-Lutidine | 6.6 - 6.7 | - | Basicity Reference |

| 2-Pyridone | - | 11.65 | Acidity Reference[1] |

| 1-Methyl-2-pyridone | 0.32 | - | Basicity Reference[2] |

Table 1: Summary of pKa values for 2-hydroxy-6-methylpyridine and related compounds.

The basicity of the ring nitrogen in 2-hydroxy-6-methylpyridine is significantly lower than that of a simple alkyl-substituted pyridine like 2,6-lutidine (pKa ~6.7)[3][4]. This is attributed to the electron-withdrawing effect of the adjacent carbonyl group in the predominant pyridone tautomer. The pKa of 1-methyl-2-pyridone (0.32) serves as a good model for the protonation of the carbonyl oxygen in 6-methyl-2-pyridone.

The acidity of the N-H proton is comparable to that of the parent 2-pyridone (pKa 11.65)[1]. A predicted pKa value for the deprotonation of the hydroxyl group in the minor tautomer is around 12.12.

Logical Relationship of Ionization Equilibria

The ionization processes for 2-hydroxy-6-methylpyridine, considering its tautomeric nature, can be visualized as a network of interconnected equilibria.

Caption: Ionization and tautomeric equilibria of 2-hydroxy-6-methylpyridine.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental undertaking. The two most common and reliable methods for this purpose are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves the titration of a solution of the analyte with a standardized acid or base, while monitoring the pH of the solution with a high-precision pH meter.

Methodology:

-

Preparation of Analyte Solution: A precise amount of 2-hydroxy-6-methylpyridine is dissolved in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is a concern. The concentration is typically in the range of 1-10 mM.

-

Calibration of pH meter: The pH meter is calibrated using at least two, and preferably three, standard buffer solutions that bracket the expected pKa values.

-

Titration:

-

To determine pKa₁, the analyte solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

To determine pKa₂, the analyte solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Data Analysis: The pH is recorded after each addition of the titrant. A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon ionization. It requires smaller amounts of the sample compared to potentiometric titration.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with precisely known pH values are prepared. These buffers should cover a range of at least 2 pH units above and below the expected pKa.

-

Preparation of Sample Solutions: A stock solution of 2-hydroxy-6-methylpyridine is prepared in a suitable solvent. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of solutions with the same total analyte concentration but varying pH.

-

Spectral Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a specific wavelength (where the difference in absorbance between the protonated and deprotonated species is maximal) is plotted against the pH. The resulting sigmoidal curve is then analyzed. The pKa corresponds to the pH at the inflection point of this curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The acidity and pKa of 2-hydroxy-6-methylpyridine are governed by a complex interplay of its tautomeric equilibrium, which strongly favors the 6-methyl-2-pyridone form. This results in a molecule with both a weakly basic site (pKa₁ estimated to be around 0.3-0.7) and a weakly acidic N-H group (pKa₂ estimated to be around 11.7-12.1). A thorough understanding of these properties is paramount for professionals in drug development, as it directly impacts a compound's behavior in biological systems and its suitability for formulation. The experimental determination of these pKa values, through well-established methods like potentiometric titration and UV-Vis spectrophotometry, is a critical step in the characterization of this important chemical entity.

References

An In-Depth Technical Guide to 2-Hydroxy-6-methylpyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-6-methylpyridine, a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its historical discovery, outlines key synthetic methodologies with experimental protocols, presents its physicochemical and spectroscopic properties in structured tables, and explores its role in the development of therapeutic agents through a discussion of relevant signaling pathways.

Introduction

2-Hydroxy-6-methylpyridine, also known by its tautomeric name 6-methyl-2(1H)-pyridone, is an aromatic organic compound with the chemical formula C₆H₇NO. Its structure, featuring a pyridine ring substituted with a hydroxyl and a methyl group, imparts a unique combination of chemical reactivity and biological activity. This has led to its extensive use as a versatile building block in the synthesis of a wide array of complex molecules, most notably in the pharmaceutical industry as a key intermediate for various drugs. This guide aims to be an in-depth resource for researchers and professionals, providing detailed information on its discovery, synthesis, and applications.

Discovery and History

The definitive first synthesis of 2-hydroxy-6-methylpyridine is not explicitly detailed in a singular landmark paper. However, its discovery is intrinsically linked to the pioneering work on pyridine chemistry in the late 19th and early 20th centuries. The foundation for its synthesis was laid by the development of methods to functionalize the pyridine ring.

A crucial precursor, 2-amino-6-methylpyridine, was synthesized by the esteemed Russian chemist Aleksei E. Chichibabin. In 1924, Chichibabin reported the direct amination of α-picoline (2-methylpyridine) using sodium amide, a reaction that now bears his name. This breakthrough made 2-amino-6-methylpyridine readily accessible.

Following the discovery of this key intermediate, the conversion of the amino group to a hydroxyl group via diazotization with nitrous acid became a standard and logical synthetic step. This reaction, well-established for aromatic amines, would have been the most probable route to the first synthesis of 2-hydroxy-6-methylpyridine. While a specific "discovery" publication is not prominently cited, the chemical literature of the era suggests its synthesis was a consequential and anticipated development following the availability of its amino precursor.

Another early and classical approach to the synthesis of substituted pyridones is the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881. This method involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and ammonia, which could be adapted to produce derivatives of 2-hydroxypyridine.

Tautomerism

A fundamental characteristic of 2-hydroxy-6-methylpyridine is its existence as a tautomeric mixture of the hydroxy form (2-hydroxy-6-methylpyridine) and the pyridone form (6-methyl-2(1H)-pyridone). The equilibrium between these two forms is influenced by the solvent and the physical state. In the solid state and in polar solvents, the pyridone form is generally favored due to intermolecular hydrogen bonding. In non-polar solvents, the hydroxypyridine form can be more prevalent. This tautomerism is a critical consideration in its reactivity and spectroscopic characterization.

Synthetic Methodologies

Several synthetic routes to 2-hydroxy-6-methylpyridine have been developed. The most common and historically significant methods are detailed below.

From 2-Amino-6-methylpyridine (via Diazotization)

This is a classical and widely used method for the synthesis of 2-hydroxy-6-methylpyridine, leveraging the readily available 2-amino-6-methylpyridine. The reaction proceeds via the formation of a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl compound.

Experimental Protocol:

-

Diazotization: 2-Amino-6-methylpyridine (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and the solution is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period of time at this temperature to ensure complete formation of the diazonium salt.

-

Hydrolysis: The solution containing the diazonium salt is then gently warmed to facilitate the hydrolysis of the diazonium group to a hydroxyl group, often accompanied by the evolution of nitrogen gas.

-

Work-up: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product. The crude 2-hydroxy-6-methylpyridine is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol or water.

Note: Due to the potential instability of diazonium salts, this reaction should be performed with appropriate safety precautions.

From Ethyl Acetoacetate and Ammonia (Hantzsch-Type Synthesis)

This method represents a variation of the Hantzsch pyridine synthesis and allows for the construction of the pyridone ring from acyclic precursors.

Experimental Protocol:

-

Condensation: Ethyl acetoacetate (2 equivalents) is reacted with an ammonia source, such as ammonium acetate or aqueous ammonia. This reaction forms the enamine, ethyl 3-aminobut-2-enoate.

-

Cyclization: The enamine then undergoes a condensation and cyclization reaction. While the classical Hantzsch synthesis involves an aldehyde, in this variation, the self-condensation of the enamine or its reaction with another molecule of the β-ketoester followed by cyclization and oxidation leads to the formation of the substituted pyridone ring.

-

Work-up and Purification: The reaction mixture is typically acidified and then neutralized to precipitate the product. The crude product is collected and purified by recrystallization.

From 2,6-Lutidine (Oxidation)

This method involves the selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid, followed by subsequent transformations.

Experimental Protocol:

-

Oxidation: 2,6-Lutidine is oxidized using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), to yield 6-methylpicolinic acid.

-

Further Steps: The resulting 6-methylpicolinic acid can then be converted to 2-hydroxy-6-methylpyridine through a series of reactions, although this is a less direct route compared to the diazotization of the amino-substituted precursor.

Data Presentation

The following tables summarize the key quantitative data for 2-hydroxy-6-methylpyridine.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Molar Mass | 109.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 158-161 °C |

| Boiling Point | 280-281 °C |

| Solubility in Water | Slightly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, chloroform |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (DMSO-d₆, ppm) | δ ~11.5 (br s, 1H, N-H), 7.4-7.5 (m, 1H, Ar-H), 6.0-6.2 (m, 2H, Ar-H), 2.2-2.3 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | δ ~163 (C=O), 149 (C-CH₃), 140 (Ar-CH), 115 (Ar-CH), 105 (Ar-CH), 20 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1650 (C=O stretch), ~1600, 1550 (C=C and C=N stretches) |

| Mass Spectrometry (EI, m/z) | 109 (M⁺) |

Note: Spectroscopic data can vary slightly depending on the solvent and experimental conditions.

Applications in Drug Development

2-Hydroxy-6-methylpyridine is a valuable scaffold in medicinal chemistry due to its ability to participate in various chemical transformations and its favorable pharmacokinetic properties. It serves as a key building block for a number of active pharmaceutical ingredients (APIs).

One of the most notable drugs synthesized from a 2-hydroxy-6-methylpyridine derivative is Pirfenidone . Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2]

Signaling Pathway: Mechanism of Action of Pirfenidone

Pirfenidone's therapeutic effects are attributed to its ability to downregulate the production of pro-fibrotic and pro-inflammatory cytokines.[2][3] A key signaling pathway inhibited by pirfenidone is the Transforming Growth Factor-beta (TGF-β) pathway, which plays a central role in the pathogenesis of fibrosis.[4][5]

Caption: Experimental workflow for the synthesis of 2-hydroxy-6-methylpyridine from 2-amino-6-methylpyridine.

Conclusion

2-Hydroxy-6-methylpyridine is a compound of significant historical and contemporary importance in organic and medicinal chemistry. Its discovery, rooted in the foundational work on pyridine synthesis, has paved the way for its use as a versatile synthon. The methodologies for its preparation are well-established, providing efficient access to this key intermediate. Its role in the development of drugs like Pirfenidone highlights its importance in addressing unmet medical needs. This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary information to understand and utilize 2-hydroxy-6-methylpyridine in their research and development endeavors.

References

The Biological Versatility of 2-Hydroxy-6-methylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Antimicrobial, Antitumor, and Antiviral Potential

The 2-hydroxy-6-methylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties. This technical guide provides a comprehensive overview of the current state of research into these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of the therapeutic potential of this chemical class.

Antimicrobial Activity

Derivatives of 2-hydroxy-6-methylpyridine have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their activity and spectrum.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of pyridine derivatives, highlighting their potency against various microorganisms. While specific data for a wide range of 2-hydroxy-6-methylpyridine derivatives is not extensively available in the public domain, the presented data for related pyridine compounds illustrates the potential of this scaffold.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Pyridine Derivative 1 | Staphylococcus aureus | 15.63 | [1] |

| Pyridine Derivative 2 | Bacillus subtilis | 1.249 (mg/mL) | [2] |

| Pyridine Derivative 3 | Escherichia coli | 0.524 (mg/mL) | [2] |

| Pyridine Derivative 4 | Pseudomonas aeruginosa | 1.249 (mg/mL) | [2] |

| Methylpyridinium Salt 6d | Staphylococcus aureus | 0.5-4 | [3] |

| Methylpyridinium Salt 6h | Staphylococcus aureus | 0.5-4 | [3] |

| Methylpyridinium Salt 6m | Staphylococcus aureus | 0.5-4 | [3] |

| Methylpyridinium Salt (general) | Escherichia coli | 8-64 | [3] |

Antitumor Activity